molecular formula C37H38N4O7 B606612 CFI-400945 游离碱 CAS No. 1616420-30-4

CFI-400945 游离碱

货号 B606612
CAS 编号: 1616420-30-4
分子量: 650.72
InChI 键: AQCDFVLWUWJREO-WQVJSASDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CFI-400945 free base is a potent, selective, and orally bioavailable PLK4 inhibitor . It has a Ki and an IC50 of 0.26 nM and 2.8 nM, respectively . It shows potent inhibitory activities against a panel of kinases, including PLK4, TRKA, TRKB, AURKA, AURKB/INCENP, and TIE2/TEK .


Chemical Reactions Analysis

CFI-400945 exhibits growth inhibition effects on breast, lung, ovarian, and colon cancer cells . It inhibits autophosphorylation of PLK4 at serine 305 with an EC50 value of 12.3 nM in cells overexpressing PLK4 .

科学研究应用

  1. 急性髓细胞白血病和高危骨髓增生异常综合征: CFI-400945 被认为是 Polo 样激酶 4 (PLK4) 的有效且选择性抑制剂,已研究其对治疗急性髓细胞白血病 (AML) 和骨髓增生异常综合征 (MDS) 患者的疗效。该药物在白血病细胞系和原代白血病样本中显示出活性,包括具有复杂核型和特定染色体异常的样本。在一项针对 AML 和 MDS 患者的安全性和耐受性 1 期试验中进行了评估,显示出在不良风险 AML 患者中具有良好的活性 (Murphy et al., 2020).

  2. 胰腺癌: 一项关于胰腺癌患者来源异种移植的研究发现,用 CFI-400945 治疗可显着减少几种模型中的肿瘤生长并增加存活率。这一结果支持进一步研究 PLK4 作为胰腺癌中的药物靶点 (Lohse et al., 2016).

  3. 乳腺癌和实体瘤: 在一项将 RNAi 筛选与人类乳腺癌和细胞系中的基因表达分析相结合的研究中,CFI-400945 也被确定为一种有前途的治疗剂。该药物在携带人类癌异种移植的小鼠模型中显示出对肿瘤生长的显着抑制作用,尤其是在 PTEN 缺陷型肿瘤中 (Mason et al., 2014).

  4. 弥漫性大 B 细胞淋巴瘤: 在弥漫性大 B 细胞淋巴瘤 (DLBCL) 中,CFI-400945 已被证明可诱导细胞分裂失败并激活 Hippo 信号通路,从而导致 DLBCL 细胞中生长抑制和凋亡死亡。这表明其作为与多柔比星联合治疗的一部分的潜力,以改善 DLBCL 中化疗的反应 (Zhao et al., 2020).

  5. 卵巢癌: 一项关于卵巢癌的研究发现,CFI-400945 在各种卵巢癌细胞系中具有抗增殖作用。其抗癌活性归因于 DNA 损伤、对 DNA 修复的抑制作用、细胞分裂失败和随后的细胞衰老 (Tse et al., 2020).

  6. 晚期实体瘤: 另一项研究评估了 CFI-400945 在晚期实体瘤患者中的安全性和耐受性。它确定 CFI-400945 在某些剂量下具有良好的耐受性,并观察到抗肿瘤活性的初步证据 (Bedard et al., 2016).

作用机制

CFI-400945 is a first-in-class, potent, selective, orally active inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, necessary for genomic integrity . It has activity in leukemia cell lines and primary leukemia samples including those with complex karyotype, inversion 3, and monosomy 7 .

未来方向

In a phase 1 study in very high-risk patients with relapsed/refractory AML and myelodysplastic syndrome (MDS), CFI-400945 was administered continuously in dose escalation from 64 mg/day to 128 mg/day . A monotherapy and combination therapy study with a newer crystal form of CFI-400945 in patients with AML, MDS, and chronic myelomonocytic leukemia (CMML) is ongoing .

属性

IUPAC Name

(2'S,3R)-2'-[3-[(E)-2-[4-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N4O3/c1-20-17-37(18-21(2)40-20)19-23-6-4-22(5-7-23)8-12-29-26-11-9-24(14-31(26)36-35-29)28-16-33(28)27-15-25(39-3)10-13-30(27)34-32(33)38/h4-15,20-21,28H,16-19H2,1-3H3,(H,34,38)(H,35,36)/b12-8+/t20-,21+,28-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADASRPKWOGKCU-FVTQAUBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5CC56C7=C(C=CC(=C7)OC)NC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=C(C=C2)/C=C/C3=NNC4=C3C=CC(=C4)[C@@H]5C[C@]56C7=C(C=CC(=C7)OC)NC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CFI-400945 free base

CAS RN

1338806-73-7
Record name CFI-400945 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338806737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ocifisertib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL1UD860AA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。